N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features an indole nucleus, which is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect both extrinsic and intrinsic pathways of the apoptotic machine . This is often achieved through the regulation of key enzymes known as caspases , which play important roles in apoptosis responses .
Result of Action
It’s known that indole derivatives can induce apoptosis and ultimately cause the death of cancer cells . This suggests that the compound may have similar effects, particularly given its potential anticancer activity .
Biochemical Analysis
Biochemical Properties
It is known that this compound and its derivatives have shown notable cytotoxicity toward human cancer cell lines . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the cell, potentially influencing biochemical reactions .
Cellular Effects
In terms of cellular effects, N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide has been observed to have a significant impact on cell cycle and apoptosis . Specifically, it has been found to accumulate cells in the S phase and substantially induce late cellular apoptosis . This indicates that the compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its observed effects on cell cycle and apoptosis, it is likely that it exerts its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 2-oxoindoline derivatives with sulfonyl chlorides and acetamides under controlled conditions. One common method involves the use of triethylamine as a base catalyst in an organic solvent such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development, particularly in anticancer and antiviral therapies.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating various diseases, including cancer and viral infections.
Comparison with Similar Compounds
N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug that shares the indole nucleus but has distinct pharmacological properties.
Oxindole derivatives: These compounds exhibit similar anticancer and anti-inflammatory activities but differ in their specific molecular targets and mechanisms of action.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10(20)17-12-2-5-14(6-3-12)24(22,23)19-13-4-7-15-11(8-13)9-16(21)18-15/h2-8,19H,9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHQRJHRSOFMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.